4-Methoxy-2-propoxybenzoic acid
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Overview
Description
4-Methoxy-2-propoxybenzoic acid is a chemical compound with the molecular formula C11H14O4 and a molecular weight of 210.23 . It is a powder in physical form .
Molecular Structure Analysis
The molecular structure of 4-Methoxy-2-propoxybenzoic acid consists of a benzene ring substituted with a methoxy group (-OCH3), a propoxy group (-OCH2CH2CH3), and a carboxylic acid group (-COOH) .Physical And Chemical Properties Analysis
4-Methoxy-2-propoxybenzoic acid is a powder in physical form . It has a molecular weight of 210.23 .Scientific Research Applications
1. Synthesis of Oligodeoxyribonucleotide
4-Methoxy-2-propoxybenzoic acid, or a structurally similar compound, was used in the synthesis of oligodeoxyribonucleotide. It helped protect the exocyclic amino group of nucleosides and demonstrated stability under acidic conditions, beneficial for oligodeoxyribonucleotide synthesis on solid support via the phosphotriester approach (Mishra & Misra, 1986).
2. Encapsulation and Controlled Release of Flavor Molecules
Research on 4-hydroxy-3-methoxybenzoic acid, a similar compound to 4-Methoxy-2-propoxybenzoic acid, has been applied in food science. It was successfully intercalated into layered double hydroxide (LDH) to create nanohybrids for controlled release of flavor in food products (Hong, Oh, & Choy, 2008).
3. Vibrational and Surface-Enhanced Raman Spectroscopy
Vanillic acid, chemically similar to 4-Methoxy-2-propoxybenzoic acid, has been studied using vibrational and surface-enhanced Raman spectroscopy. These studies have potential analytical applications for detecting vanillic acid at picomole concentrations, indicating a method for analyzing similar compounds (Clavijo, Menendez, & Aroca, 2008).
4. Biodegradation Research in Microbiology
Studies on Pseudomonas putida show its ability to metabolize compounds structurally similar to 4-Methoxy-2-propoxybenzoic acid. This research is crucial in understanding the microbial degradation of complex organic compounds (Donnelly & Dagley, 1980).
5. Role in Antioxidant Activity
Investigations into the antioxidant properties of various phenolic acids, including those structurally related to 4-Methoxy-2-propoxybenzoic acid, have been conducted. These studies are significant in food science and pharmacology for understanding the antioxidant potential of various compounds (Chung & Shin, 2007).
Mechanism of Action
Mode of Action
It is known that the compound features a benzene ring substituted with a methoxy group and a carboxylic acid . This specific arrangement significantly affects the electron distribution over the molecule, rendering it an electron-rich compound. The electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions .
Biochemical Pathways
The enhanced electron density of the compound facilitates a diverse range of chemical modifications, including halogenation, nitration, and sulfonation, broadening the compound’s utility in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methoxy-2-propoxybenzoic acid. It is generally recommended that the compound be stored in a cool, dry place, away from direct sunlight and moisture, as exposure to these elements can degrade the compound and affect its efficacy .
properties
IUPAC Name |
4-methoxy-2-propoxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-3-6-15-10-7-8(14-2)4-5-9(10)11(12)13/h4-5,7H,3,6H2,1-2H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISQXIGUSUAIWIV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541187 |
Source
|
Record name | 4-Methoxy-2-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-propoxybenzoic acid | |
CAS RN |
87359-70-4 |
Source
|
Record name | 4-Methoxy-2-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20541187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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